molecular formula C15H20N2O5 B008875 Z-D-Ala-D-Ala-OMe CAS No. 19914-26-2

Z-D-Ala-D-Ala-OMe

Cat. No. B008875
CAS RN: 19914-26-2
M. Wt: 308.33 g/mol
InChI Key: CUCAZZQPISJXOS-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of Z-D-Ala-D-Ala-OMe and related peptides involves complex organic synthesis techniques, including the use of protected tripeptide units and condensation reactions. For example, the synthesis of a nonapeptide containing an Ala-(HO)Gly-Ala sequence was achieved via condensation of appropriately protected tripeptide units, demonstrating the intricate methodologies employed in peptide synthesis (Akiyama et al., 1992).

Molecular Structure Analysis

The molecular structure of peptides similar to Z-D-Ala-D-Ala-OMe has been extensively studied using techniques such as X-ray crystallography. For instance, the structure of Ac-L-Ala-Aib-L-Ala-OMe was determined, revealing very distorted β-turns, which are a departure from comparable structures in Aib oligopeptides. This study highlights the impact of molecular structure on the peptide's physical and chemical characteristics (Jung et al., 1983).

Chemical Reactions and Properties

Z-D-Ala-D-Ala-OMe and related peptides participate in a variety of chemical reactions, influencing their chemical properties significantly. Research has explored the reactivity of peptides and peptide derivatives in the context of forming complexes with metals, such as the synthesis of a peptide that forms a complex with iron(III), demonstrating the peptide's chemical reactivity and potential for binding metal ions (Akiyama et al., 1992).

Physical Properties Analysis

The physical properties of Z-D-Ala-D-Ala-OMe, such as solubility, melting point, and stability, are crucial for its application in scientific research. These properties are often determined through empirical studies and contribute to our understanding of how the peptide behaves under different conditions.

Chemical Properties Analysis

The chemical properties of Z-D-Ala-D-Ala-OMe, including acidity/basicity, reactivity, and interaction with other chemical species, are central to its function in biochemical processes. Studies on peptides with similar structures have shown how modifications in the peptide sequence or structure can significantly alter their chemical behavior and interaction with metal ions, as demonstrated by the formation of complexes with iron(III) (Akiyama et al., 1992).

Safety And Hazards

Z-D-Ala-D-Ala-OMe is for R&D use only and not for medicinal, household, or other uses . It is recommended to avoid breathing dust, contact with skin and eyes, and to use in a well-ventilated area . In case of contact, it is advised to wash with plenty of soap and water and seek medical advice .

properties

IUPAC Name

methyl (2R)-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCAZZQPISJXOS-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Ala-D-Ala-OMe

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Kempe, K Mosbach - Tetrahedron Letters, 1995 - Elsevier
… Chromatographic resolution of ZL-Ala-L-Ala-OMe and ZD-Ala-D-AlaOMe on ZL-Ala-L-Ala-OMe-imprinted chiral stationary phases prepared by copolymerization of 3 and the indicated …
Number of citations: 127 www.sciencedirect.com
M Kempe, K Mosbach - Journal of Chromatography A, 1995 - Elsevier
… Separation of mixtures of ZL-AIa-L-Ala-OMe and ZD-Ala-D-Ala-OMe on a ZL-Ala-L-Ala-OMe-imprinted CSP (polymer 5) packed into an HPLC-column (250 x 4.6 mm). (a) A 100-/xg …
Number of citations: 425 www.sciencedirect.com
AA Qader - 2014 - eldorado.tu-dortmund.de
Affinity based diagnostics depend on biologically derived affinity reagents (eg antibodies or antibody fragments, receptors or aptamers) due to their ability to effectively recognize and …
Number of citations: 0 eldorado.tu-dortmund.de
A Abdel Qader - 2014 - 129.217.131.68
Affinity based diagnostics depend on biologically derived affinity reagents (eg antibodies or antibody fragments, receptors or aptamers) due to their ability to effectively recognize and …
Number of citations: 2 129.217.131.68

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